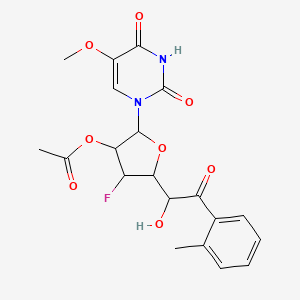
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is an organic compound with the molecular formula C10H12O2S It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and methylthio substituents on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- typically involves the functionalization of a benzaldehyde derivative. One common method includes the methylation of 2-hydroxy-4-methyl-5-(methylthio)benzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of a suitable benzene derivative.
Reduction: of the nitro group to an amine.
Diazotization: followed by to introduce the methoxy and methylthio groups.
Formylation: to introduce the aldehyde group.
Types of Reactions:
Oxidation: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methylthio groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2-methoxy-4-methyl-5-(methylthio)benzoic acid.
Reduction: 2-methoxy-4-methyl-5-(methylthio)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a starting material for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
- Employed in the synthesis of dyes and pigments.
作用机制
The mechanism by which Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- exerts its effects is largely dependent on its interaction with biological molecules. The methoxy and methylthio groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also undergo metabolic transformations that produce active metabolites, contributing to its biological effects.
相似化合物的比较
Benzaldehyde, 2-methoxy-4-methyl-: Lacks the methylthio group, which may result in different reactivity and biological activity.
Benzaldehyde, 2-hydroxy-4-methyl-5-(methylthio)-: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical properties and applications.
Benzaldehyde, 2-methoxy-5-methyl-: The position of the methyl group is different, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is unique due to the combined presence of methoxy, methyl, and methylthio groups, which confer distinct electronic and steric properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
This detailed overview provides a comprehensive understanding of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
22583-05-7 |
|---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC 名称 |
2-methoxy-4-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12O2S/c1-7-4-9(12-2)8(6-11)5-10(7)13-3/h4-6H,1-3H3 |
InChI 键 |
HVQBDPAGFBTQCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1SC)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)

